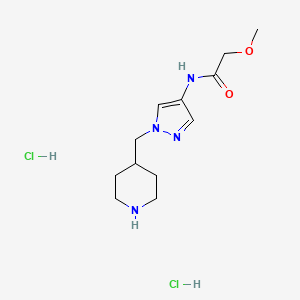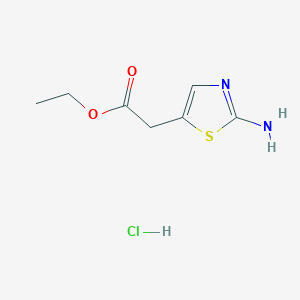![molecular formula C10H11ClN2O B1428245 3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol CAS No. 1305325-26-1](/img/structure/B1428245.png)
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol
Übersicht
Beschreibung
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol is a halogenated heterocycle . It has an empirical formula of C10H11ClN2O and a molecular weight of 210.66 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOCCCc1nc2[nH]ccc2cc1Cl . This indicates that the molecule contains a pyrrolopyridine ring attached to a propanol group. Physical And Chemical Properties Analysis
This compound is a solid . Its InChI key isLPKSWWIWQJWZCZ-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals. It’s a key intermediate in the synthesis of kinase inhibitors, such as pexidartinib, which is used to treat tenosynovial giant cell tumor (TGCT) . The ability to inhibit specific kinases makes it valuable for targeted cancer therapies.
Organic Synthesis
In organic chemistry, this compound serves as a building block for creating complex molecules. Its halogenated heterocycle is a versatile moiety that can undergo various organic reactions, aiding in the synthesis of potent VEGFR-2 inhibitors .
Biochemical Applications
Biochemically, it’s used as a reagent in the study of cell signaling pathways. By inhibiting certain kinases, researchers can dissect the signaling mechanisms within cells, which is crucial for understanding diseases at the molecular level .
Materials Science
While not directly used in materials science, the methodologies developed to synthesize and analyze this compound can be applied to the creation of new materials. Understanding its crystal structure and intermolecular interactions can inform the design of novel materials with desired properties .
Medicinal Chemistry
It’s instrumental in medicinal chemistry for the design of new drugs. Its role as an intermediate in the synthesis of drugs like Venetoclax, a BCL-2 inhibitor, highlights its importance in creating treatments for diseases such as cancer .
Safety and Hazards
Zukünftige Richtungen
While specific future directions are not mentioned in the search results, it is noted that 1H-Pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that this compound and its derivatives could be further explored for their potential in cancer therapy.
Eigenschaften
IUPAC Name |
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-6-7-3-4-12-10(7)13-9(8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKSWWIWQJWZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Cl)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



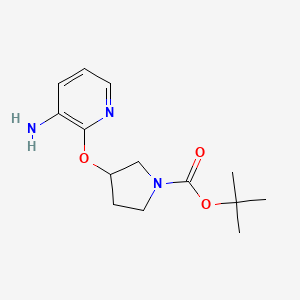
![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
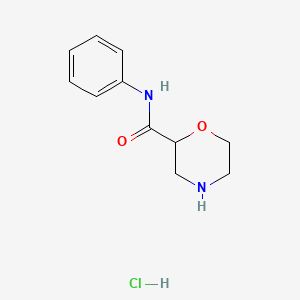
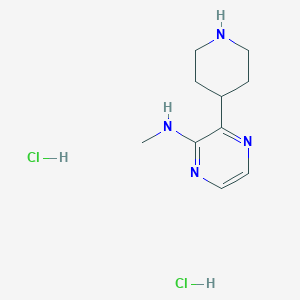



![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428177.png)
![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)
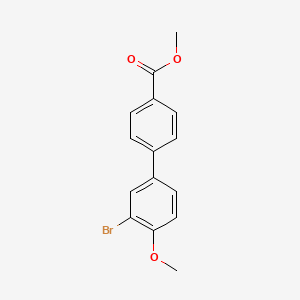
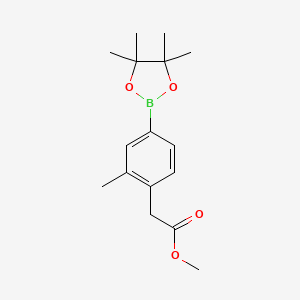
![3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1428181.png)
